2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cycloheptathiophene derivatives This compound is characterized by the presence of a bromo-difluoroacetamido group and a tolyl group attached to a tetrahydro-cycloheptathiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cycloheptathiophene Core: The cycloheptathiophene core can be synthesized through a series of cyclization reactions involving suitable precursors such as alkynyl sulfides and aryne intermediates.
Introduction of the Bromo-Difluoroacetamido Group: The bromo-difluoroacetamido group can be introduced through a nucleophilic substitution reaction using 2-bromo-2,2-difluoroacetamide as the reagent.
Attachment of the Tolyl Group: The tolyl group can be attached via a palladium-catalyzed coupling reaction with an appropriate tolyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The bromo-difluoroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The tolyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromothieno[3,2-b]thiophene: A structurally related compound with similar reactivity and applications.
3,3’-Dibromo-2,2’-bibenzo[b]thiophene:
Uniqueness
2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to the presence of both bromo-difluoroacetamido and tolyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2098490-06-1 |
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Molecular Formula |
C19H19BrF2N2O2S |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-[(2-bromo-2,2-difluoroacetyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H19BrF2N2O2S/c1-11-7-5-6-9-13(11)23-16(25)15-12-8-3-2-4-10-14(12)27-17(15)24-18(26)19(20,21)22/h5-7,9H,2-4,8,10H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
VLFFBQAZZDJCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(F)(F)Br |
Origin of Product |
United States |
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